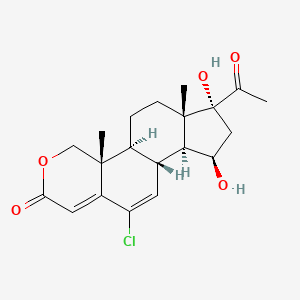
Eltrombopag-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eltrombopag-d9 is a deuterated form of eltrombopag, a thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts in the blood. This compound is particularly significant in the treatment of chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of eltrombopag.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eltrombopag-d9 involves the incorporation of deuterium atoms into the molecular structure of eltrombopag. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles as its non-deuterated counterpart, with additional steps to ensure the incorporation of deuterium. This typically involves the use of deuterated starting materials and reagents, as well as specialized equipment to handle deuterium gas. The process is carefully monitored to achieve high purity and yield of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: Eltrombopag-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and potential interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs .
Scientific Research Applications
Eltrombopag-d9 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of eltrombopag, providing insights into its absorption, distribution, metabolism, and excretion . In biology and medicine, this compound is used in preclinical and clinical studies to evaluate its efficacy and safety in treating thrombocytopenia and other related conditions . Additionally, it is used in the development of new therapeutic agents and drug formulations .
Mechanism of Action
Eltrombopag-d9 exerts its effects by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R) on the surface of hematopoietic stem cells and megakaryocytes . This binding stimulates the proliferation and differentiation of these cells, leading to increased platelet production. The activation of TPO-R triggers downstream signaling pathways, including the phosphorylation of STAT and JAK proteins, which play a crucial role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Eltrombopag-d9 include other thrombopoietin receptor agonists such as romiplostim and hetrombopag . These compounds also stimulate platelet production but differ in their molecular structures and mechanisms of action.
Uniqueness: this compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and bioavailability compared to non-deuterated compounds . This makes this compound a valuable tool in drug development and research.
Properties
Molecular Formula |
C25H22N4O4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[2-hydroxy-3-[[5-methyl-3-oxo-2-[2,3,6-trideuterio-4,5-bis(trideuteriomethyl)phenyl]-1H-pyrazol-4-yl]diazenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i1D3,2D3,10D,11D,12D |
InChI Key |
SVOQIEJWJCQGDQ-BYCKXNDFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)[2H] |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


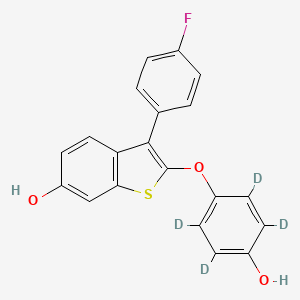
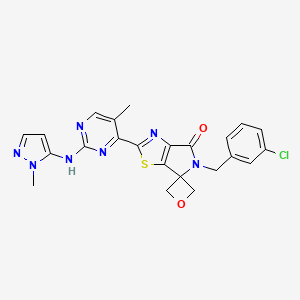
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
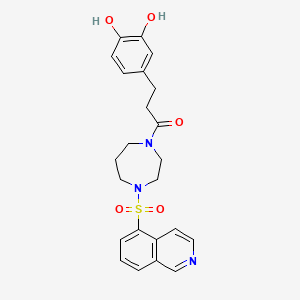


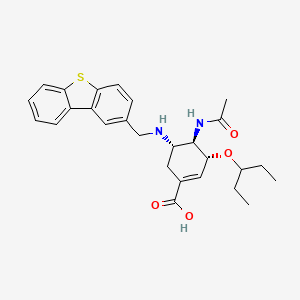
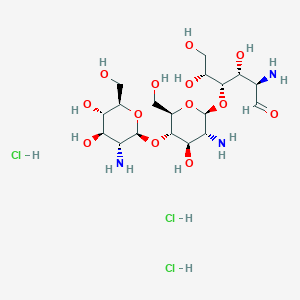
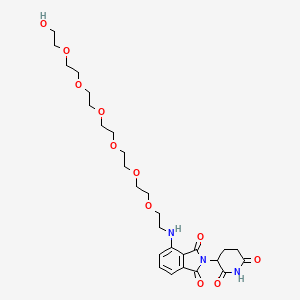
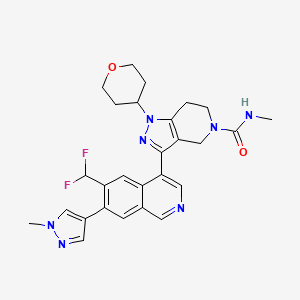
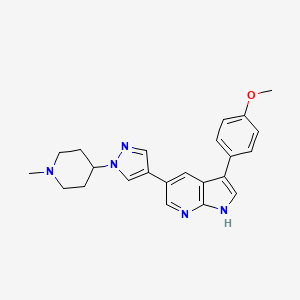
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
